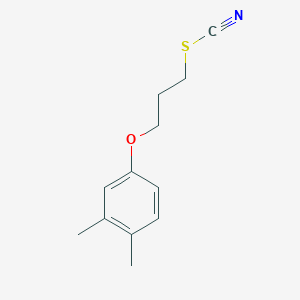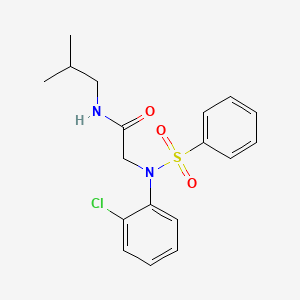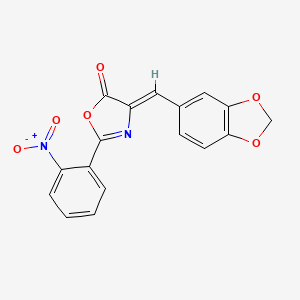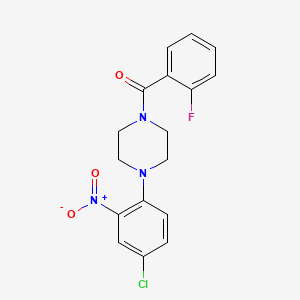
3-(3,4-dimethylphenoxy)propyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenoxy)propyl thiocyanate, also known as DPTSC, is a chemical compound that has been widely used in scientific research due to its unique properties. DPTSC is a thiocyanate derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of 3-(3,4-dimethylphenoxy)propyl thiocyanate involves the inhibition of PTPs through the formation of a covalent bond with the active site of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme, leading to the accumulation of phosphorylated proteins and the induction of apoptosis. Additionally, this compound has been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTPs, induction of apoptosis, and ROS production. Additionally, this compound has been shown to have antiproliferative effects on cancer cells, leading to the inhibition of tumor growth. However, this compound has also been shown to have cytotoxic effects on normal cells, leading to potential limitations for its use in cancer treatment.
実験室実験の利点と制限
3-(3,4-dimethylphenoxy)propyl thiocyanate has several advantages for lab experiments, including its ability to inhibit PTPs and induce apoptosis in cancer cells. Additionally, this compound has been shown to have a high selectivity for cancer cells, leading to potential use as a targeted anticancer agent. However, this compound has also been shown to have cytotoxic effects on normal cells, leading to potential limitations for its use in cancer treatment. Additionally, the irreversible inhibition of PTPs by this compound may limit its use in studying the role of PTPs in cellular processes.
将来の方向性
Future research on 3-(3,4-dimethylphenoxy)propyl thiocyanate should focus on further elucidating its mechanism of action and its potential as an anticancer agent. Additionally, research should focus on identifying potential targets for this compound in cancer cells and developing more selective and less cytotoxic derivatives of this compound. Furthermore, research should focus on identifying potential applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Overall, this compound has shown great potential as a tool for scientific research and as a potential anticancer agent, and further research is needed to fully understand its properties and potential applications.
合成法
3-(3,4-dimethylphenoxy)propyl thiocyanate can be synthesized through a variety of methods, including the reaction of 3-(3,4-dimethylphenoxy)propyl alcohol with thiophosgene or the reaction of 3-(3,4-dimethylphenoxy)propyl amine with carbon disulfide and subsequent reaction with hydrogen peroxide and hydrochloric acid. The purity of the synthesized this compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3-(3,4-dimethylphenoxy)propyl thiocyanate has been extensively used in scientific research due to its unique properties, including its ability to inhibit protein tyrosine phosphatases (PTPs) and its potential as an anticancer agent. PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
特性
IUPAC Name |
3-(3,4-dimethylphenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-4-5-12(8-11(10)2)14-6-3-7-15-9-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIYIIVKBWTTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCSC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)

![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)

![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)
![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5000512.png)